molecular formula C20H16ClN3S B2676434 4-((2-Chlorobenzyl)thio)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine CAS No. 1207014-30-9

4-((2-Chlorobenzyl)thio)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2676434
CAS No.: 1207014-30-9
M. Wt: 365.88
InChI Key: XSYAFZRDBMICMX-UHFFFAOYSA-N
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Description

4-((2-Chlorobenzyl)thio)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrazine core, a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry. This compound is supplied as a high-purity material for research applications and is intended for use in laboratory settings only. The molecular framework of this compound is structurally analogous to pyrazolo[1,5-a]pyrimidine scaffolds, which are recognized as privileged structures in drug discovery. Specifically, the pyrazolo[1,5-a]pyrimidine core is a prominent pharmacophore in targeted cancer therapy, forming the structural basis of first-generation Tropomyosin Receptor Kinase (TRK) inhibitors such as Larotrectinib. TRK proteins are receptor tyrosine kinases critical in cellular signaling pathways, and their fusion genes are oncogenic drivers across a wide spectrum of solid tumors. Consequently, inhibitors targeting this family are a major focus in oncology research. The pyrazolo[1,5-a]pyrazine core in this reagent presents a closely related heterocyclic system, suggesting potential as a valuable scaffold for investigating kinase inhibition and developing novel therapeutic agents. The structure-activity relationship (SAR) of such compounds is often explored by modifying substituents at key positions on the core heterocycle. The specific substitution pattern of this compound—featuring a (2-chlorobenzyl)thio group and an o-tolyl moiety—is designed to modulate its electronic properties, steric profile, and binding affinity for biological targets. Researchers can utilize this compound as a key intermediate or a starting point for the synthesis and evaluation of novel analogs aimed at overcoming drug resistance, enhancing selectivity, or exploring new mechanisms of action in areas including cancer research, kinase profiling, and enzyme inhibition studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should adhere to appropriate safety protocols and consult the relevant Material Safety Data Sheet (MSDS) prior to use.

Properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-14-6-2-4-8-16(14)18-12-19-20(22-10-11-24(19)23-18)25-13-15-7-3-5-9-17(15)21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYAFZRDBMICMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((2-Chlorobenzyl)thio)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine, with the CAS number 1207014-30-9, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H16_{16}ClN3_3S, with a molecular weight of 365.9 g/mol. Its structure features a pyrazolo core substituted with a chlorobenzylthio group and an o-tolyl group, which may influence its biological activity.

PropertyValue
Molecular FormulaC20_{20}H16_{16}ClN3_3S
Molecular Weight365.9 g/mol
CAS Number1207014-30-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated that certain pyrazole derivatives exhibit significant antibacterial activity against various pathogens. For instance, compounds derived from similar structures showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

Pyrazolo derivatives are also being investigated for their anticancer potential. Research indicates that compounds containing the pyrazolo structure can inhibit thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis. This inhibition leads to reduced tumor proliferation in various cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications in the substituents on the pyrazolo ring can significantly enhance or diminish anticancer activity.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study assessed several pyrazole derivatives for their antimicrobial efficacy. Compounds similar to this compound were tested for their ability to inhibit bacterial growth and biofilm formation. The results indicated strong activity against common pathogens with promising MIC values .
  • Cytotoxicity Assays : In cytotoxicity studies using the MTT assay, certain pyrazolo derivatives demonstrated stronger cytotoxic effects than standard chemotherapeutics like cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231). These findings suggest that modifications in the pyrazole framework can lead to enhanced therapeutic profiles .
  • QSAR Studies : Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the biological activity of various pyrazole derivatives based on their chemical structure. These models help identify key molecular descriptors that correlate with biological efficacy, guiding future compound design .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of 4-((2-Chlorobenzyl)thio)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions that include the formation of the pyrazolo[1,5-a]pyrazine core followed by thioether formation with chlorobenzyl groups. Recent studies have utilized electrochemical methods for regioselective C(sp2^2)-H bond chalcogenation, enhancing the efficiency and selectivity of synthesizing derivatives of pyrazolo compounds .

Anticancer Properties

One of the most promising applications of this compound is its anticancer activity. Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant inhibition against various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

Additionally, compounds similar to this compound have been evaluated for their ability to inhibit aldehyde dehydrogenase (ALDH), an enzyme associated with cancer stem-like cells. Inhibiting ALDH can potentially reduce the viability of cancer stem cells, making it a target for cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrazolo ring and side chains significantly affect the biological activity. For example, variations in substituents at different positions on the pyrazolo ring can enhance or diminish anticancer properties. The presence of electron-withdrawing groups like chlorine has been associated with increased potency against certain cancer types .

Case Study 1: Electrochemical Synthesis

A recent study demonstrated an electrochemical approach for synthesizing derivatives of pyrazolo[1,5-a]pyrimidines via radical cross-coupling reactions. This method showed a high yield and selectivity for various functionalized products, suggesting a scalable and efficient synthetic route for future drug development .

Case Study 2: Anticancer Evaluation

In another investigation, a series of pyrazolo compounds were synthesized and tested against breast cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development in anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous pyrazolo[1,5-a]pyrazine derivatives, highlighting key structural and physicochemical differences:

Compound Name Substituents (Position 4 and 2) Molecular Formula Molecular Weight (g/mol) Key Properties ChemSpider/MFCD ID
Target Compound 4-(2-Chlorobenzylthio), 2-(o-tolyl) C₂₁H₁₇ClN₃S* ~379.906† High lipophilicity (logP ~4.2)‡ Not provided
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine 4-(3-Fluorobenzylthio), 2-(4-methoxyphenyl) C₂₀H₁₆FN₃OS 365.426 Polar surface area: 19.7 Ų 22279171
4-[(2-Chlorobenzyl)sulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine 4-(2-Chlorobenzylthio), 2-(3,4-dimethylphenyl) C₂₁H₁₈ClN₃S 379.906 Higher steric bulk 22279317
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine 4-(Benzylthio), 2-(o-tolyl) C₂₀H₁₇N₃S 331.44 Reduced halogenation F415-0473
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine 4-Chloro, 2-(3,4-dimethoxyphenyl) C₁₄H₁₂ClN₃O₂ 293.72 Enhanced polarity (methoxy groups) MFCD14727926

Notes:

  • *Inferred formula based on structural analogs .
  • †Monoisotopic mass from .
  • ‡Estimated using logP values from .

Key Structural and Functional Differences:

Halogenation : The target compound and share a 2-chlorobenzylthio group, while uses fluorine. Chlorine increases molecular weight and lipophilicity compared to fluorine.

Aromatic Substituents : The o-tolyl group (target) vs. 3,4-dimethylphenyl ( ) introduces steric and electronic variations. Methoxy groups ( ) enhance polarity, affecting solubility.

Core Modifications : replaces the thioether with a chlorine atom, reducing sulfur-mediated reactivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-((2-Chlorobenzyl)thio)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via solvent thermal methods starting from pyrazolo[1,5-a]pyrazine derivatives. Key steps include halogenation (e.g., bromination or chlorination at position 4) followed by nucleophilic substitution with 2-chlorobenzylthiol. Optimization involves controlling temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high yields (65–85%) .

Q. How can researchers confirm the molecular structure of this compound during synthesis?

  • Methodological Answer : Structural confirmation requires a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For example, 1H^1H-NMR should show characteristic peaks for the o-tolyl group (δ 2.3–2.5 ppm for methyl protons) and the 2-chlorobenzylthio moiety (δ 4.2–4.4 ppm for SCH2_2). HRMS data (e.g., [M+H]+^+ at m/z 396.08) must align with theoretical values within ±0.001 Da. Elemental analysis (C, H, N) further validates purity .

Q. What starting materials are critical for derivatizing the pyrazolo[1,5-a]pyrazine core?

  • Methodological Answer : Key precursors include 4-chloropyrazolo[1,5-a]pyrazine and substituted benzylthiols. Brominated intermediates (e.g., 3-bromo derivatives) enable further functionalization via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For regioselective modifications, pre-functionalization at position 7 using directing groups (e.g., methoxy or nitro) is recommended .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions on the pyrazolo[1,5-a]pyrazine scaffold?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich regions. For example, position 7 exhibits higher electron density due to resonance effects, favoring electrophilic attack. Molecular electrostatic potential (MEP) maps and Fukui indices quantify reactivity, guiding experimental design for targeted substitutions .

Q. What strategies resolve conflicting 13C^{13}C-NMR data in structural elucidation?

  • Methodological Answer : Discrepancies between calculated and observed 13C^{13}C-NMR shifts often arise from solvent effects or tautomerism. Use deuterated solvents (e.g., DMSO-d6_6) to stabilize specific tautomers. 2D NMR techniques (HSQC, HMBC) map 1H^1H-13C^{13}C correlations, clarifying ambiguous assignments. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can regioselectivity issues in thioether bond formation be mitigated?

  • Methodological Answer : Competing S-alkylation at multiple sites is minimized by using bulky bases (e.g., DBU) to deprotonate the thiol selectively. Kinetic control via low-temperature reactions (−10°C to 0°C) favors the thermodynamically less stable but desired product. Monitoring via TLC (Rf_f = 0.4 in 7:3 hexane/EtOAc) ensures reaction progression .

Q. What are the limitations of current synthetic methods for scaling up this compound?

  • Methodological Answer : Challenges include low yields in multi-step syntheses (e.g., <50% after 4 steps) and purification bottlenecks. Flow chemistry improves scalability by enhancing heat/mass transfer. For example, continuous flow reactors with immobilized catalysts (e.g., Pd/C for Suzuki coupling) reduce reaction times and byproduct formation .

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting HRMS data when impurities are present?

  • Methodological Answer : Use high-resolution LC-MS/MS to distinguish isotopic patterns of the target compound (e.g., 35Cl/37Cl^{35}Cl/^{37}Cl ratio) from impurities. Deconvolution software (e.g., MassHunter) isolates adducts ([M+Na]+^+, [M+K]+^+). Spike-in experiments with synthetic standards confirm peak identity .

Q. What experimental controls are essential for reproducibility in functionalization studies?

  • Methodological Answer : Include negative controls (no catalyst or reagent) to identify side reactions. Use internal standards (e.g., anthracene for UV monitoring) in chromatographic purification. For air-sensitive steps (e.g., Grignard reactions), Schlenk line techniques ensure inert conditions .

Tables for Key Data

Table 1 : Spectral Data for this compound

TechniqueKey ObservationsReference
1H^1H-NMR (400 MHz, CDCl3_3)δ 7.45–7.32 (m, 4H, Ar-H), δ 4.35 (s, 2H, SCH2_2)
HRMS (ESI+)m/z 396.0832 [M+H]+^+ (Δ = −0.0003)
Elemental AnalysisC: 60.15%; H: 4.02%; N: 14.10% (theoretical)

Table 2 : Optimized Reaction Conditions for Key Steps

StepConditionsYield
BrominationNBS (1.2 eq), CCl4_4, 80°C, 6 h78%
Thioether Formation2-Chlorobenzylthiol (1.5 eq), K2_2CO3_3, DMF, 60°C82%
PurificationColumn chromatography (SiO2_2, 3:1 hexane/EtOAc)95% purity

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